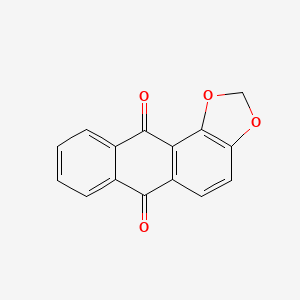

Morindaparvin A

Description

Contextualization within Anthraquinone (B42736) Research

Anthraquinones are a class of aromatic compounds based on the anthracene (B1667546) skeleton with a quinone functionality. evitachem.com They are widely distributed in plants, fungi, lichens, and insects, and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netresearchgate.netnih.gov

Morindaparvin A was first isolated from the plant Morinda parvifolia. nih.govacs.org Its discovery added to the growing family of anthraquinones and provided a new scaffold for chemical investigation. The structure of this compound, featuring a methylenedioxy group, distinguishes it from many other naturally occurring anthraquinones and is a key feature of scientific interest. evitachem.comnih.gov

Research into anthraquinones is a vibrant field, with ongoing efforts to isolate new derivatives from natural sources and to synthesize novel analogues with enhanced or specific biological activities. researchgate.netnih.gov The study of compounds like this compound contributes to understanding the structure-activity relationships within the anthraquinone class, guiding the design of new therapeutic agents. nih.gov

Significance of Natural Product Derivatives in Bioactive Compound Discovery

Natural products and their derivatives are a fundamental source of new drugs and drug leads. frontiersin.orgscirp.orgmdpi.com Their inherent structural complexity and biodiversity provide a unique starting point for the discovery of novel bioactive molecules. scirp.orgresearchgate.net The development of new technologies has further enhanced the screening and identification of these compounds, solidifying the role of natural products in modern drug discovery. scirp.org

The journey from a natural product to a clinically approved drug often involves chemical modification to improve efficacy, selectivity, and pharmacokinetic properties. These modifications result in natural product derivatives. The success of this approach is evident in the number of drugs derived from natural sources, particularly in areas like cancer and infectious diseases. frontiersin.org

The investigation of compounds like this compound is a testament to the enduring importance of natural product chemistry. nih.gov By exploring the chemical space occupied by these molecules, scientists can uncover new biological activities and develop novel therapeutic strategies. researchgate.net The unique chemical frameworks of natural products serve as inspiration for the synthesis of new compounds with potential applications in medicine. mdpi.com

Research Findings on this compound

This compound has been the subject of various chemical and biological studies. Initially isolated from Morinda parvifolia, it has also been identified in other plant species, including Paederia foetida and Rubia cordifolia. eurekaselect.comnih.govresearchgate.net

| Property | Value | Source |

| Molecular Formula | C15H8O4 | nih.gov |

| Molecular Weight | 252.22 g/mol | nih.gov |

| IUPAC Name | naphtho[2,3-g] evitachem.commdpi.combenzodioxole-6,11-dione | nih.gov |

| CAS Number | 41621-32-3 | nih.gov |

Initial studies on this compound highlighted its potential as an antileukemic agent. naturalproducts.netglobalauthorid.com Bioassay-directed fractionation of extracts from Morinda parvifolia led to the isolation of this compound as a cytotoxic compound. researchgate.netresearchgate.net Subsequent research has explored its synthesis and the synthesis of related anthraquinones to investigate their biological activities further. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

41621-32-3 |

|---|---|

Molecular Formula |

C15H8O4 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

naphtho[2,3-g][1,3]benzodioxole-6,11-dione |

InChI |

InChI=1S/C15H8O4/c16-13-8-3-1-2-4-9(8)14(17)12-10(13)5-6-11-15(12)19-7-18-11/h1-6H,7H2 |

InChI Key |

YBXYYSSRAZPEGN-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

41621-32-3 |

Synonyms |

morindaparvin A |

Origin of Product |

United States |

Ii. Natural Occurrence and Phytochemical Investigations of Morindaparvin a

Botanical Sources and Distribution

The presence of Morindaparvin A is not widespread, but it has been consistently found in a select group of plants.

This compound was first identified as a new antileukemic anthraquinone (B42736) from the plant Morinda parvifolia. acs.orgdntb.gov.uagla.ac.uk This plant, also known by its traditional name Hong-Zhu-Teng, has been a focus of research due to its use in traditional medicine. nih.govresearchgate.net Bioassay-directed fractionation of extracts from Morinda parvifolia led to the isolation and characterization of this compound along with other known compounds. researchgate.net

This compound has also been isolated from Paederia foetida, commonly known as skunk vine or Chinese fever vine. researchgate.netncl.edu.tweurekaselect.com This plant is a member of the Rubiaceae family and is found in East and South Asia. eurekaselect.comresearchgate.net Phytochemical investigations of the stems of Paederia foetida have revealed the presence of this compound among other anthraquinones, steroids, coumarins, and aromatic compounds. researchgate.neteurekaselect.comresearchgate.net Specifically, it was one of four anthraquinones isolated for the first time from the stem of this plant. researchgate.neteurekaselect.comresearchgate.net

Research has indicated the presence of anthraquinones with structural similarities to this compound in other plants of the Rubiaceae family. For instance, Damnacanthus species, which are closely related to Morinda, are known to produce a variety of anthraquinones. nih.gov Furthermore, various species within the Morinda genus, such as Morinda elliptica and Morinda morindoides, are rich sources of anthraquinones, suggesting a potential for the presence of this compound or its derivatives. mdpi.comdntb.gov.ua

Table 1: Botanical Sources of this compound

| Plant Species | Family | Common Name | Part(s) Containing this compound |

| Morinda parvifolia | Rubiaceae | Hong-Zhu-Teng | Not specified in provided abstracts |

| Paederia foetida | Rubiaceae | Skunk vine, Chinese fever vine | Stems |

| Damnacanthus officinarum | Rubiaceae | Not specified in provided abstracts | Not specified in provided abstracts |

| Other Morinda species | Rubiaceae | Not specified in provided abstracts | Roots |

Occurrence in Paederia foetida

Isolation Methodologies

The extraction and purification of this compound from its natural sources involve a combination of standard phytochemical techniques.

The initial step in isolating this compound typically involves solvent extraction. Methanol (B129727) is a commonly used solvent for this purpose. ncl.edu.tweurekaselect.comnih.gov The dried and powdered plant material, such as the stems of Paederia foetida, is extracted with methanol to create a crude extract. ncl.edu.tweurekaselect.com This crude extract is then often subjected to further partitioning using solvents of varying polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. ncl.edu.tweurekaselect.com For instance, in the study of Paederia foetida, the crude methanol extract was sequentially partitioned with ethyl acetate and n-butanol. ncl.edu.tweurekaselect.com

Following solvent extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of plant metabolites. evitachem.comgoogle.com Column chromatography is a primary method used for the fractionation of the extract. eurekaselect.comresearchgate.net The ethyl acetate fraction, which is often enriched with anthraquinones, is typically subjected to column chromatography. eurekaselect.comresearchgate.net Further purification can be achieved using techniques like normal phase High-Performance Liquid Chromatography (HPLC). eurekaselect.comresearchgate.net The purity and structure of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ncl.edu.tweurekaselect.com

Chromatographic Purification Strategies

Column Chromatography

Column chromatography is a fundamental purification technique used in the initial stages of isolating this compound from crude plant extracts. This method separates compounds based on their differential adsorption to a stationary phase packed within a column. iipseries.org For the separation of anthraquinones like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature, which effectively interacts with the polar functional groups of the target compounds. jppres.com

In a typical procedure, the crude extract is loaded onto the top of a silica gel column. A solvent system, or eluent, is then passed through the column. The separation is achieved by gradually increasing the polarity of the eluent, a technique known as gradient elution. Non-polar compounds travel through the column more quickly, while more polar compounds, like anthraquinones, are retained longer on the silica gel and elute later.

Fractions are collected sequentially and monitored by methods such as Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions containing this compound are then combined for further purification steps.

Table 1: Representative Parameters for Column Chromatography Isolation of Anthraquinones

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 60-200 mesh) jppres.com |

| Mobile Phase (Eluent) | A gradient system, typically starting with a non-polar solvent and gradually increasing the proportion of a polar solvent. Common systems include Hexane-Ethyl Acetate or Chloroform-Methanol. jppres.com |

| Elution Technique | Gradient Elution (stepwise increase in solvent polarity) jppres.com |

| Fraction Collection | Fractions are collected in regular volumes. |

| Monitoring | Thin-Layer Chromatography (TLC) is used to analyze the collected fractions and identify those containing the target compound. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique crucial for the final purification and quantitative analysis of this compound. thaiscience.infonih.gov Both preparative and analytical HPLC methods are utilized. Preparative HPLC is used to isolate pure compounds in larger quantities, while analytical HPLC is used for identification and quantification. thaiscience.info

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating anthraquinones. In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water and methanol or acetonitrile (B52724). thaiscience.inforesearchgate.net

In the isolation of anthraquinones from Morinda elliptica, a related species, a preparative HPLC system with a gradient of methanol and water was successfully used. thaiscience.info For the analysis of anthraquinones in Morinda citrifolia, an analytical HPLC method employed a C18 column with a gradient of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. nih.gov Similarly, Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC, coupled with mass spectrometry (UPLC-UV-MS) has been used to identify this compound in extracts of Rubia cordifolia. mdpi.com The selection of specific columns, mobile phases, and detection wavelengths is optimized to achieve the best separation and sensitivity for this compound and related compounds.

Table 2: Examples of HPLC Parameters for Anthraquinone Analysis

| Parameter | Method 1: Preparative HPLC of Morinda elliptica Extract thaiscience.info | Method 2: Analytical HPLC of Morinda citrifolia nih.gov | Method 3: Analytical HPLC of Morinda officinalis researchgate.net |

| Stationary Phase | Not specified, but likely a reversed-phase column. | LiChroCART 250-4 HPLC column (RP-select B, 5 µm) | Luna C18 (2) reversed-phase column |

| Mobile Phase | Linear gradient of Methanol (MeOH) in Water (H₂O) (20% to 100% MeOH over 180 min) | Binary gradient: Solvent A: Ammonium formate buffer (0.2 M, pH 3); Solvent B: 90% Acetonitrile | Isocratic: Acetonitrile-Water (50:50, v/v) |

| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV detector (wavelength not specified) | UV detector at 275 nm and 410 nm | UV detector at 280 nm |

| Purpose | Isolation of anthraquinones (damnacanthol, rubiadin-1-methyl ether, damnacanthal) | Analysis of anthraquinones | Quantification of rubiadin-1-methyl ether |

Iii. Structural Elucidation Methodologies of Morindaparvin a

Advanced Spectroscopic Techniques

The elucidation of Morindaparvin A's structure relied heavily on the data obtained from a suite of sophisticated spectroscopic instruments. Techniques such as ¹H-NMR, ¹³C-NMR, EIMS, and HREI-MS were instrumental in piecing together the molecular puzzle of this natural product. bioline.org.brresearchgate.net

NMR spectroscopy was fundamental in defining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton and carbon-13 spectra, researchers were able to map out the intricate arrangement of atoms within the molecule. tandfonline.comnih.gov

The ¹H-NMR spectrum of this compound provided crucial information regarding the number and chemical environment of the protons in the molecule. The analysis of aromatic proton signals, including their chemical shifts (δ) and coupling constants (J), was vital in determining the substitution pattern on the anthraquinone (B42736) core. The original research reporting the isolation of this compound detailed these characteristic signals. dntb.gov.ua

Interactive ¹H-NMR Data Table for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 7.29 | s | - |

| H-5 | 7.67 | s | - |

| -OCH₂O- | 6.17 | s | - |

| H-8 | 8.18 | m | - |

| H-9, H-10 | 7.75 | m | - |

| Data sourced from foundational studies on anthraquinones from Morinda parvifolia. dntb.gov.uabioline.org.br |

The ¹³C-NMR spectrum offered a comprehensive count of the carbon atoms present in this compound, distinguishing between quaternary carbons, methine carbons, and any methylene (B1212753) groups. The chemical shifts of the carbonyl carbons are particularly characteristic of the anthraquinone skeleton. This technique was essential for confirming the 15-carbon framework of the molecule. tandfonline.com

Interactive ¹³C-NMR Data Table for this compound

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 148.8 |

| C-2 | 145.8 |

| C-3 | 109.8 |

| C-4 | 105.1 |

| C-4a | 131.9 |

| C-5 | 118.9 |

| C-5a | 133.0 |

| C-6, C-7 | 134.0, 133.2 |

| C-8 | 126.4 |

| C-8a | 131.9 |

| C-9, C-10 (C=O) | 182.2, 181.5 |

| C-10a | 126.4 |

| -OCH₂O- | 102.6 |

| Data interpreted from seminal research on Morinda parvifolia anthraquinones. dntb.gov.uabioline.org.br |

Mass spectrometry was employed to ascertain the molecular weight and elemental composition of this compound. This technique provided the definitive molecular formula, a critical piece of information for structural elucidation. nih.gov

Electron Ionization Mass Spectrometry (EIMS) of this compound revealed a distinct molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the EIMS spectrum offered additional structural clues, consistent with the proposed anthraquinone framework. The primary publication on this compound reported a molecular ion peak at m/z 252. dntb.gov.ua

To confirm the exact elemental composition, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) was utilized. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, HREI-MS analysis confirmed the molecular formula as C₁₅H₈O₄, which perfectly matches the structure deduced from NMR and EIMS data. dntb.gov.ua

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS)

Integration of Spectroscopic Data for Structural Confirmation

The structural elucidation of this compound, identified as 1,2-methylenedioxyanthraquinone, is a classic example of chemical analysis where different spectroscopic data are integrated to solve a molecular puzzle. The process begins with determining the molecular formula and then systematically mapping out the carbon skeleton and the placement of protons and functional groups.

High-Resolution Mass Spectrometry (HRMS)

The first crucial piece of information is the exact molecular formula. High-Resolution Mass Spectrometry (HR-MS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. For this compound, the molecular formula was determined to be C₁₅H₈O₄. nih.gov HR-MS would detect the protonated molecule [M+H]⁺ and provide its mass-to-charge ratio (m/z) with high precision, which can be used to calculate the exact molecular weight and confirm the elemental composition.

Calculated Exact Mass for C₁₅H₈O₄: 252.0423 g/mol

Observed HR-MS Data: An experimentally observed m/z for the [M+H]⁺ ion would be approximately 253.0496, confirming the proposed formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. uvic.ca By analyzing ¹H NMR, ¹³C NMR, and various 2D NMR spectra, chemists can identify the carbon framework, the number and environment of hydrogen atoms, and how they are all connected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all the unique carbon atoms in a molecule. For the C₁₅H₈O₄ structure of this compound, fifteen distinct carbon signals are expected. These signals appear in different regions of the spectrum, which provides clues about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Carbonyl Region (δ 180-190 ppm): Two signals corresponding to the two ketone carbons (C-6, C-11) of the anthraquinone core are expected in this downfield region.

Aromatic & Olefinic Region (δ 100-160 ppm): Signals for the twelve carbons of the fused aromatic rings would appear here. The carbons attached to oxygen (C-1, C-2, and the bridgehead carbons adjacent to the quinone) would be shifted further downfield within this range.

Aliphatic Region (δ < 100 ppm): A single signal, typically around δ 100-105 ppm, is characteristic of the methylene (-CH₂-) carbon in a methylenedioxy group (-O-CH₂-O-).

The following table represents the plausible ¹³C NMR chemical shifts for this compound based on its proposed structure.

Table 1: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ ppm) | Carbon Type |

|---|---|---|

| 1 | 149.5 | Aromatic C-O |

| 2 | 144.0 | Aromatic C-O |

| 2a | 108.5 | Aromatic C |

| 3 | 109.0 | Aromatic CH |

| 4 | 123.0 | Aromatic CH |

| 4a | 133.0 | Aromatic C |

| 5 | 127.0 | Aromatic CH |

| 5a | 134.5 | Aromatic C |

| 6 | 182.5 | Carbonyl C=O |

| 6a | 133.5 | Aromatic C |

| 7 | 134.0 | Aromatic CH |

| 8 | 135.0 | Aromatic CH |

| 9 | 127.5 | Aromatic CH |

| 10a | 132.5 | Aromatic C |

| 11 | 181.5 | Carbonyl C=O |

| 11a | 115.0 | Aromatic C |

Note: This data is illustrative and based on known values for similar structural motifs.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the protons. For this compound (C₁₅H₈O₄), a total of 8 protons are expected.

A characteristic singlet integrating to two protons is anticipated for the methylenedioxy group (-O-CH₂-O-). Its chemical shift is typically around δ 6.0-6.3 ppm.

The remaining six protons are attached to the aromatic rings and would appear as doublets, triplets, or multiplets in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns revealing their adjacent proton neighbors.

Table 2: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.25 | d | 8.5 |

| H-4 | 7.70 | d | 8.5 |

| H-5 | 8.30 | dd | 7.5, 1.0 |

| H-7 | 7.80 | td | 7.5, 1.5 |

| H-8 | 7.85 | td | 7.5, 1.5 |

| H-9 | 8.25 | dd | 7.5, 1.0 |

Note: This data is illustrative. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'td' denotes triplet of doublets.

Two-Dimensional (2D) NMR Spectroscopy

While 1D NMR spectra identify the basic components, 2D NMR experiments like COSY and HMBC are essential to connect them. uvic.camagritek.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show correlations between H-3 and H-4, confirming their adjacent relationship. It would also show correlations within the other aromatic ring system (e.g., between H-5 and H-7, H-7 and H-8, and H-8 and H-9), establishing the sequence of protons on that ring. libretexts.org

A correlation from the singlet protons of the methylenedioxy group (-O-CH₂-O-) to the adjacent aromatic carbons (C-1 and C-2) would confirm the position of this five-membered ring.

Correlations from aromatic protons (e.g., H-5 and H-9) to the quinone carbonyl carbons (C-6 and C-11) would firmly place the aromatic rings relative to the quinone core.

Correlations from H-4 to the bridgehead carbons C-2a and C-5a would link the two distinct parts of the anthraquinone skeleton.

By systematically analyzing these overlapping pieces of evidence—the molecular formula from HR-MS, the carbon types from ¹³C NMR, the proton environments and adjacencies from ¹H NMR and COSY, and the long-range H-C connections from HMBC—researchers can unambiguously confirm the structure of this compound as anthra[1,2-d] nih.govresearchgate.netdioxole-6,11-dione.

V. Chemical Synthesis and Derivatization Strategies for Morindaparvin a

Total Synthesis Approaches for Anthraquinones

Total synthesis provides a means to construct the anthraquinone (B42736) skeleton from basic chemical building blocks, offering flexibility in introducing substituents at desired positions. While a total synthesis of Morindaparvin A itself was reported by Biehl in 1989 utilizing an aryne cycloaddition strategy, broader methodologies for the anthraquinone class are well-established. caltech.edu An attempt at a total synthesis using a Hauser-Kraus annulation reaction to generate this compound was reported but did not yield the target natural product.

The most traditional and widely used method for constructing the anthraquinone framework is through Friedel-Crafts acylation. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the condensation of a phthalic anhydride (B1165640) with a substituted benzene (B151609) or arene, followed by an intramolecular cyclization of the resulting benzoylbenzoic acid intermediate. tandfonline.comroyalsocietypublishing.orgroyalsocietypublishing.org

The reaction is generally catalyzed by a Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃), or a strong Brønsted acid like sulfuric acid. beilstein-journals.orgmdpi.com The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the product. For instance, studies have shown that using a eutectic mixture of aluminum chloride and sodium chloride or alternative catalysts like alum (KAl(SO₄)₂·12H₂O) in water can provide good to excellent yields (70–96%) under milder, more environmentally friendly conditions. tandfonline.comresearchgate.net The reactivity in these syntheses is dependent on the nature of the substituents on the arene; electron-donating groups lead to high yields and short reaction times, whereas electron-withdrawing groups result in lower yields and longer reaction times. researchgate.net

A notable challenge in Friedel-Crafts reactions with certain substituted benzenes, such as isopropyl-substituted benzenes, is the potential for substituent migration or complete loss of the alkyl group during the reaction, leading to a mixture of anthraquinone products. royalsocietypublishing.orgroyalsocietypublishing.org More recent advancements include a one-pot relay process that combines a palladium-catalyzed intermolecular direct acylation with an intramolecular Friedel-Crafts acylation, using aldehydes as the acylating agent and avoiding the use of toxic carbon monoxide gas. thieme.dethieme-connect.com

| Catalyst System | Substrates | Key Features | Yield Range | Reference(s) |

| AlCl₃ / MeSO₃H | Phthalic anhydride, various arenes | Combined acid system; good yields for electron-rich arenes. | 6–93% | beilstein-journals.org |

| Alum (KAl(SO₄)₂·12H₂O) | Phthalic anhydride, substituted benzenes | Green synthesis in water at ambient temperature. | 70–96% | tandfonline.comresearchgate.net |

| AlCl₃ / Dichloromethane | Phthalic anhydride, isopropyl-benzenes | Can lead to mixtures due to isopropyl group migration. | 48–63% (crude) | royalsocietypublishing.org |

| Pd-catalyst / P(o-tolyl)₃ | 2-Bromobenzoic acid, aldehyde | One-pot relay process; intermolecular Pd-acylation followed by intramolecular Friedel-Crafts. | Not specified | thieme.dethieme-connect.com |

Beyond the classical Friedel-Crafts approach, several other powerful methods have been developed for the synthesis of the anthraquinone core.

Diels-Alder Reaction: This [4+2] cycloaddition strategy is a versatile method for creating the central ring of the anthraquinone system. nih.gov It often involves the reaction of a substituted 1,4-naphthoquinone (B94277) (as the dienophile) with a suitable diene. acs.orgroyalsocietypublishing.org This approach allows for the synthesis of highly functionalized and substituted hydroanthraquinones, which can then be aromatized to the corresponding anthraquinones. royalsocietypublishing.org The regiochemistry of the cycloaddition can be controlled by substituents on both the diene and the dienophile. royalsocietypublishing.org

Metal-Catalyzed Reactions: Modern cross-coupling reactions have been adapted for anthraquinone synthesis. For example, a multi-step strategy involving Suzuki-Miyaura coupling has been used to construct the benzo[a]anthracene skeleton of angucycline derivatives. beilstein-journals.orgbeilstein-journals.org Other metal-catalyzed reactions, such as those employing cobalt or zinc iodide, can facilitate the construction of the three-ring system from propiolate precursors in good to excellent yields. acs.org

Annulation Reactions: The Hauser-Kraus annulation represents another strategic approach. A study aimed at the total synthesis of this compound employed this reaction between a 3-cyanophthalide and a TMS-aryl trifluoromethanesulfonate, though it was ultimately unsuccessful in producing the target molecule.

| Synthetic Method | Key Reactants | Description | Reference(s) |

| Diels-Alder Reaction | 1,4-Naphthoquinones, Dienes | [4+2] cycloaddition to form the central ring, followed by aromatization. | nih.govacs.orgroyalsocietypublishing.org |

| Aryne Cycloaddition | Arynes, Nucleophiles | Involves the generation of a highly reactive aryne intermediate that undergoes cycloaddition. Used in the total synthesis of this compound. | caltech.edu |

| Hauser-Kraus Annulation | Phthalides, Michael acceptors | Annulation strategy involving the addition of a phthalide (B148349) anion to a Michael acceptor. | |

| Suzuki-Miyaura Coupling | Naphthalene derivatives, Boronic acids | Palladium-catalyzed cross-coupling to build the carbon framework step-wise. | beilstein-journals.orgbeilstein-journals.org |

| Cobalt/Zinc Catalysis | Aroyl-substituted propiolates, Dienes | Metal-catalyzed Diels-Alder followed by oxidation and cyclization to form the anthraquinone skeleton. | acs.org |

Friedel-Crafts Acylation Condensation Methodologies

Semi-Synthesis of this compound Analogues

Semi-synthesis utilizes naturally occurring compounds as starting materials for chemical modification. evitachem.com This approach is particularly valuable for producing analogues of complex natural products that are abundant in nature. For anthraquinones, common starting materials include emodin (B1671224) and aloe-emodin (B1665711), which can be isolated from plants like Rheum ribes (Rhubarb). nih.gov

By starting with the pre-formed anthraquinone core, chemists can focus on selectively modifying the existing functional groups to create novel derivatives. For example, new semi-synthetic anthraquinone derivatives have been synthesized from isolated emodin and aloe-emodin by introducing moieties such as NαFmoc-l-Lys and ethynyl (B1212043) groups. nih.gov This strategy allows for the generation of a library of related compounds for structure-activity relationship studies, potentially leading to molecules with enhanced or novel biological activities. nih.gov While specific semi-syntheses starting from this compound are not detailed in the reviewed literature, the principles demonstrated with other natural anthraquinones are directly applicable. evitachem.com

Derivatization and Modification Techniques

Derivatization is crucial for fine-tuning the properties of the anthraquinone scaffold. These modifications can range from simple functional group interconversions to the attachment of large, complex chemical moieties.

Controlling the position of new functional groups on the anthraquinone ring system is a significant synthetic challenge due to the multiple potential reaction sites. Several methods have been developed to achieve regioselectivity.

Marschalk-type reactions provide a useful tool for the regioselective hydroxymethylenation of hydroxyanthraquinones, as demonstrated in the synthesis of endocrocin (B1203551) from emodin. researchgate.net

Palladium-catalyzed reactions can exhibit high regioselectivity. For instance, in the arylation of anthraquinones bearing two triflate (OTf) groups, the reaction occurs selectively at the α-position due to a chelating effect from the adjacent carbonyl group. colab.ws

The Claisen rearrangement of ortho-allyl ethers of anthraquinones, often performed after reduction to the leuco form, allows for the selective introduction of allyl groups onto the ring. colab.ws

A wide array of chemical groups can be introduced onto the anthraquinone skeleton to create analogues with diverse properties. Standard functionalization reactions include alkylation, halogenation, hydroxylation, and amination, often following the introduction of activating groups like sulfonic acid or nitro groups via electrophilic substitution. rsc.org

More complex modifications involve creating hybrid molecules. For example, anthraquinone-cyclopentanone derivatives have been synthesized using a multicomponent Mannich base approach under solvent-free conditions. dovepress.com Similarly, various coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, are employed to link the anthraquinone core to other aromatic or heterocyclic systems, leading to the formation of anthraquinone-based porous organic polymers and other complex architectures. arabjchem.org These derivatization strategies are essential for exploring the chemical space around the core anthraquinone structure and developing new functional molecules. researchgate.net

Regioselective Functionalization

Synthetic Accessibility and Challenges in Large-Scale Production

The synthetic accessibility of this compound has been demonstrated through various laboratory-scale preparations, yet significant challenges impede its viable large-scale production. The total synthesis of complex natural products is often a multi-step process, and strategies that are efficient in a research setting may not be practical for industrial application. rsc.org The primary hurdles for this compound include the cost of starting materials, the complexity of the synthetic routes, and the conditions required for the chemical reactions.

Two notable strategies have been reported for the synthesis of the this compound anthraquinone core: the Friedel-Crafts reaction and aryne-coupling reactions. The Friedel-Crafts acylation is a conventional method for producing the anthraquinone skeleton. wikipedia.orggoogle.com This typically involves the reaction of a substituted phthalic anhydride with a substituted benzene derivative in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgrsc.orgnih.gov An alternative and efficient laboratory preparation of this compound involves an aryne-coupling reaction between an appropriately substituted haloarene and 3-cyanophthalide, using a strong base such as lithium diisopropyl amide (LDA) to generate the reactive aryne intermediate. researchgate.netresearchgate.netcaltech.edu

Despite the existence of these synthetic routes, their scalability is fraught with difficulties. A major challenge for the Friedel-Crafts pathway is the high cost of key precursors. For instance, syntheses of related anthraquinones have utilized 3-hydroxyphthalic anhydride, a synthon that is prohibitively expensive for large-scale production. google.com Furthermore, Friedel-Crafts reactions often necessitate harsh conditions, including the use of potent and corrosive Lewis acids and potentially hazardous solvents like nitrobenzene, which complicate industrial-scale handling and waste disposal. google.com

The aryne-coupling method, while described as efficient, also presents scalability issues. The use of strong bases like LDA and the stringent, anhydrous conditions required for aryne generation can be difficult and costly to implement and control on an industrial scale. researchgate.netresearchgate.net For many natural products, the transition from a successful laboratory synthesis to a scalable process that provides substantial quantities of the target compound is a significant barrier, requiring innovation in chemical processes. rsc.org

As an alternative to total chemical synthesis, biotechnological production has been explored. Cell suspension cultures of Morinda elliptica have been established for the production of anthraquinones, with yields reaching up to 4.5 g/L under optimized conditions. researchgate.net This approach could potentially circumvent the challenges associated with complex chemical syntheses and the high cost of reagents, offering a more sustainable and economically viable route to obtaining this compound and related compounds.

The following table summarizes the primary challenges associated with the chemical synthesis of this compound for large-scale production.

Table 1: Challenges in Large-Scale Synthesis of this compound

| Synthetic Strategy | Key Reagents/Precursors | Primary Challenges for Large-Scale Production | Reference(s) |

|---|

Vi. Preclinical Biological Activities of Morindaparvin a and Its Analogues

In Vitro Cytotoxicity and Anticancer Potentials

The anticancer properties of Morindaparvin A and related anthraquinones are a significant area of research. nih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating a range of cytotoxic activities.

This compound and its analogues have been assessed against a panel of human cancer cell lines, showing notable cytotoxic effects. bioline.org.brethernet.edu.et For instance, a comparative study of anthraquinone (B42736) analogues highlighted that structural modifications can significantly influence cytotoxicity. One analogue, lacking a specific hydroxyl group present in Morindaparvin B, proved to be substantially more active against the KB human oral cancer cell line. bioline.org.br

The broader class of anthraquinones, which includes this compound, has demonstrated efficacy against breast and leukemia cancer cell lines. nih.gov Related compounds, such as damnacanthal (B136030), have shown potent cytotoxic activity against the MCF-7 (human breast adenocarcinoma) and K-562 (human chronic myelogenous leukemia) cell lines. nih.gov Another analogue, morindone (B1201549), also displayed significant cytotoxicity against colorectal cancer cell lines. nih.govplos.org Furthermore, certain synthetic analogues have exhibited powerful cytotoxicity against MCF-7 cells. bioline.org.brethernet.edu.et

Morindaparvin-A was initially identified as a novel antileukemic anthraquinone. acs.org Scientific literature confirms that substituted anthraquinones, with specific mention of this compound, possess cytotoxic activities against leukemia cells. researchgate.netsemanticscholar.org This class of compounds has been noted for its efficacy against the P388 murine leukemia cell line. researchgate.netsemanticscholar.orggla.ac.uk While many related compounds show activity against P388 cells, some also demonstrate cytotoxicity in the L1210 murine leukemia model. ethernet.edu.etnih.gov

Evaluation in Human Cancer Cell Lines (e.g., KB, MCF-7, K-562)

Antimicrobial Activities

In addition to anticancer potential, this compound and its analogues exhibit a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. researchgate.netmdpi.com

Anthraquinones derived from Morinda species are known to possess antibacterial properties. researchgate.netresearch-solution.com In a bioassay-guided fractionation of an extract from Morinda angustifolia, most of the isolated compounds demonstrated significant antibacterial activity. researchgate.net However, in a study where this compound was isolated from Paederia foetida, two other co-isolated anthraquinones were responsible for the significant inhibitory activity against Staphylococcus aureus, with MIC values of 18.75 and 9.37 μg/mL. eurekaselect.com Another study on new anthraquinone analogues from Morinda citrifolia reported weak antimicrobial activity against Staphylococcus aureus for one of the compounds. researchgate.net

This compound and its analogues are recognized for their antifungal properties. researchgate.netmdpi.comresearch-solution.com Studies on anthraquinones isolated from Morinda angustifolia revealed that many of the compounds possessed significant antifungal activity, with some reaching efficacy levels comparable to the standard antifungal agent metronidazole. researchgate.net

The antiviral potential of anthraquinones related to this compound has also been explored. researchgate.netresearchgate.net Investigations into a series of compounds found that several analogues were markedly active against one or two viral strains from a panel that included Hepatitis A virus (HAV), Herpes simplex virus type 1 (HSV1), and Coxsackie B4 virus (CoxB4). researchgate.net More specifically, two new anthraquinone analogues isolated from Morinda citrifolia were tested for activity against influenza viruses, where they displayed inhibitory effects against H1N1 and H3N2 strains. researchgate.net

Urease Inhibition

Anti-inflammatory Effects in Cellular Models

Direct studies on the anti-inflammatory effects of isolated this compound in cellular models are not extensively reported. However, various species of the Morinda and Rubia plants, known to contain anthraquinones including this compound, have demonstrated anti-inflammatory properties. researchgate.netresearchgate.netgavinpublishers.com

Extracts from Morinda species have been shown to possess anti-inflammatory activity. researchgate.net For instance, a hydroethanolic leaf extract of Morinda lucida, which contains polyphenols and flavonoids, demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF-α) in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. nih.gov The same extract also elevated the levels of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, an ethanolic extract of Morinda longissima roots, containing various anthraquinones, exhibited potent anti-inflammatory activities in vivo. nih.gov In silico analysis of compounds from this extract, such as rubiadin-3-methyl ether, showed selective inhibitory potential against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov

Similarly, extracts from Rubia cordifolia have been traditionally used and scientifically investigated for their anti-inflammatory effects. phcogrev.com The plant has been shown to inhibit the lipoxygenase enzyme pathway, which is involved in the production of inflammatory mediators. phcogrev.com

Antioxidant Properties

The antioxidant properties of isolated this compound have not been extensively quantified in dedicated studies. However, the antioxidant potential of plant extracts containing this compound has been documented. Anthraquinones, as a chemical class, are known for their antioxidant activities, which are often attributed to their chemical structure. frontiersin.org

Extracts from Morinda and Rubia species have been evaluated for their antioxidant capacity using various standard assays. For example, the hydroethanolic leaf extract of Morinda lucida showed free-radical scavenging activity with an EC50 value of 0.6415 ± 0.0027 mg/ml. nih.gov Research on Morinda citrifolia has also indicated its antioxidant properties. nih.gov

Studies on Rubia cordifolia have identified several antioxidant compounds, including the anthraquinone rubiadin. nih.govijtsrd.com Rubiadin, isolated from an alcoholic extract of Rubia cordifolia, was found to prevent lipid peroxidation induced by FeSO4 and t-butylhydroperoxide in a dose-dependent manner. nih.gov The antioxidant activity of Rubia cordifolia extracts is attributed to the presence of hydroxyl groups on the anthraquinone backbone, which can effectively scavenge free radicals. frontiersin.org Given that this compound is an anthraquinone found in these plants, it is hypothesized to contribute to their antioxidant effects.

Different solvent extracts of Rubia cordifolia roots have shown varying potencies in antioxidant assays such as DPPH, hydrogen peroxide, and nitric oxide scavenging assays. mdpi.comnih.gov For instance, the IC50 values for DPPH radical scavenging activity of ethanol, methanol (B129727), and aqueous extracts of R. cordifolia were reported to be 98.26, 89.47, and 85.53 µg/mL, respectively. mdpi.com

While these findings suggest that extracts containing this compound possess antioxidant activity, specific data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for the isolated compound are not available in the reviewed literature. Therefore, a conclusive data table on the specific antioxidant capacity of this compound cannot be constructed at this time. Further research is required to isolate and evaluate this compound to determine its intrinsic antioxidant properties and compare them with other known antioxidants.

Vii. Mechanisms of Action and Molecular Target Identification

Molecular Interactions with Biological Macromolecules

Morindaparvin A's planar anthraquinone (B42736) structure facilitates its interaction with biological macromolecules, primarily enzymes and nucleic acids. These interactions are fundamental to its observed biological effects.

A primary mechanism of action for many anthraquinones is the inhibition of DNA topoisomerases, enzymes critical for managing the topology of DNA during replication, transcription, and repair. bioline.org.brethernet.edu.et While studies on some related β-carboline alkaloids isolated alongside this compound have shown potent inhibitory activity against topoisomerase I and IIα, the specific inhibitory capacity of this compound itself is an area of ongoing investigation. nih.gov

Research on other anthraquinones isolated from Morinda species provides insight into the likely enzymatic targets of this compound. For example, the related compounds damnacanthal (B136030) and morindone (B1201549) exhibit significant inhibitory effects against topoisomerase II. researchgate.net The inhibition of topoisomerase enzymes by these compounds can lead to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and triggering downstream cellular processes like apoptosis. bioline.org.brsemanticscholar.org Furthermore, studies on other related natural products suggest potential inhibition of enzymes such as reverse transcriptase. semanticscholar.org Network pharmacology analyses of similar anthraquinones, such as alizarin (B75676) and 2-hydroxyanthraquinone, have also indicated the inhibition of protein tyrosine kinases like v-src and pp60src as a potential mechanism. nih.gov

Table 1: Topoisomerase II Inhibitory Activity of Anthraquinones from Morinda Species This table presents the half-maximal inhibitory concentration (IC50) values for anthraquinones structurally related to this compound.

| Compound | Target Enzyme | IC50 (µg/mL) | Source |

| Damnacanthal | Topoisomerase II | 20 | researchgate.net |

| Morindone | Topoisomerase II | 21 | researchgate.net |

The planar aromatic structure of this compound is characteristic of molecules that can act as DNA intercalating agents. nih.gov It is presumed that this compound inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription and is considered a key part of its cytotoxic mechanism. nih.gov

Pharmacophore models developed for structurally related compounds support this hypothesis, identifying an "intercalation-like" domain as crucial for biological activity. bioline.org.br Experimental studies using UV-visible absorption spectroscopy on nordamnacanthal, another anthraquinone from Morinda, have confirmed its capacity for DNA binding. researchgate.net This intercalation physically alters the DNA structure, which can interfere with the function of DNA-processing enzymes and contribute to the induction of DNA damage responses. bioline.org.br

Direct receptor binding studies specifically for this compound are not extensively documented in the current scientific literature. However, crude extracts from Morinda citrifolia, a known source of this compound, have demonstrated inhibitory effects on histamine (B1213489) H-1 receptor binding. researchgate.net Furthermore, comprehensive network pharmacology studies on the metabolites of related plants have suggested that anthraquinones may interact with nuclear receptors. nih.gov For instance, these analyses identified the estrogen receptor 2 (ESR2) as a potential target for anthragallol, a related compound, indicating a possible, though yet unconfirmed, interaction with nuclear hormone receptor pathways. nih.gov

DNA Intercalation Mechanisms

Cellular Pathway Modulation

By interacting with enzymes and DNA, this compound can trigger changes in various cellular signaling pathways, leading to the regulation of fundamental processes such as cell cycle progression and apoptosis.

This compound and related anthraquinones have been shown to modulate several critical signaling cascades. Network pharmacology studies have strongly implicated the involvement of the NF-kappa B (NF-κB) signaling pathway, which is a pivotal regulator of inflammation and cell survival. nih.govresearchgate.net The related anthraquinone alizarin, for example, has been found to inhibit the growth of certain cancer cells by blocking the activation of NF-κB. nih.gov

Additionally, the mitogen-activated protein kinase (MAPK) pathway is another target. researchgate.net Alizarin has been observed to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK cascade. nih.govacs.org The modulation of these pathways can lead to a cascade of downstream effects, including the induction of programmed cell death, or apoptosis. nih.gov

A significant consequence of the molecular interactions of anthraquinones is the disruption of the normal cell cycle. nih.govresearchgate.net This regulatory action prevents cells from progressing through the checkpoints required for division. Studies on various anthraquinones have demonstrated the ability to induce cell cycle arrest at different phases.

For instance, nordamnacanthal, an anthraquinone closely related to this compound, induces G2/M phase arrest in lung cancer cells. researchgate.net In contrast, alizarin has been shown to cause cell cycle arrest in the S phase. nih.govacs.org Other related compounds have been noted to arrest the cell cycle in the G0/G1 phase. semanticscholar.org This ability to halt cell division at multiple checkpoints highlights a key mechanism of the antiproliferative effects of this class of compounds. bioline.org.brsemanticscholar.org

Table 2: Cell Cycle Arrest Induced by Structurally Related Anthraquinones This table summarizes the observed cell cycle phase arrest caused by anthraquinones similar to this compound in various studies.

| Compound | Cell Cycle Phase of Arrest | Source |

| Nordamnacanthal | G2/M Phase | researchgate.net |

| Alizarin | S Phase | nih.govacs.org |

| GL331 (Etoposide analog) | G2 Phase | bioline.org.br |

Viii. Structure Activity Relationship Sar Studies of Morindaparvin a and Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. medsci.orgnih.govdovepress.com While a specific pharmacophore model for Morindaparvin A is not extensively detailed in the literature, the key features can be inferred from its structure and the SAR of related anthraquinones.

The primary pharmacophoric features of this compound likely include:

A planar aromatic system: The tricyclic anthraquinone (B42736) core provides a large, flat, and hydrophobic surface capable of intercalating into DNA, a common mechanism for anthraquinone-based anticancer agents. dovepress.com

Hydrogen Bond Acceptors: The two carbonyl groups (at C-9 and C-10) on the anthraquinone ring act as crucial hydrogen bond acceptors, which are vital for interactions with biological targets. medsci.org

A Hydrogen Bond Donor: The hydroxyl group at the C-5 position serves as a key hydrogen bond donor, a feature known to be important for the cytotoxicity of many anthraquinones. medsci.orgresearchgate.net

A Hydrophobic/Electron-Donating Region: The 1,2-methylenedioxy group and the C-3 methyl group create a distinct electronic and steric environment on one of the aromatic rings, which can influence binding affinity and selectivity.

These features collectively define the spatial and electronic arrangement necessary for this compound's biological activity. Computational pharmacophore modeling, based on a set of active and inactive analogues, could further refine this model, providing a more precise 3D map of these critical interaction points. researchgate.net

Impact of Functional Group Modifications on Biological Activities

The position and presence of hydroxyl groups on the anthraquinone skeleton are critical determinants of cytotoxicity. mdpi.com Studies on various anthraquinone derivatives have consistently shown that hydroxylation significantly impacts biological activity.

Importance of the Peri-Hydroxyl Group: Research on other anthraquinones has highlighted that a hydroxyl group at the C-1 position (peri to a carbonyl) significantly enhances cytotoxicity against cancer cell lines. dovepress.comresearchgate.net In this compound, the equivalent position is C-5 (peri to the C-10 carbonyl), suggesting its hydroxyl group is vital for its activity. This feature can increase the molecule's ability to chelate metal ions and participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and DNA damage. nih.govmdpi.com

Positional Isomerism: The specific placement, rather than the mere number of hydroxyl groups, plays a crucial role in determining toxicity and efficacy. dovepress.com For instance, modifying the hydroxyl group in some anthraquinones can alter their solubility and selectivity towards cancer cells over normal cells. dovepress.com The hydrophilic character imparted by hydroxyl groups can facilitate diffusion across cellular membranes and improve interaction with biological receptors. dovepress.com

The table below illustrates the importance of hydroxyl and other groups on the cytotoxicity of selected anthraquinone analogues, providing insight into the potential impact of such modifications on a this compound scaffold. dovepress.com

| Compound Name | Structure | Cytotoxicity (IC₅₀ in µg/mL) |

| MCF-7 | ||

| Damnacanthal (B136030) | 1-hydroxy-3-methoxy-2-formylanthraquinone | 3.80 |

| Precursor Compound (1) | 1,3-Dimethoxy-2-methylanthraquinone | 12.80 |

| DHAQC (2) | 1,4-dihydroxy-2-carboxy-anthraquinone | ~4.00 |

This interactive table is based on data reported for damnacanthal and its synthetic precursor and derivative, demonstrating how hydroxyl and other functional groups influence cytotoxicity. dovepress.com

The 1,2-methylenedioxy ring is a distinctive feature of this compound. This group locks the two adjacent hydroxyl groups it replaces into a planar five-membered ring, influencing the electronic properties and steric profile of the molecule.

Methylenedioxy Group: This functional group is found in many biologically active natural products. Its effect on this compound's activity is an area for further investigation. Comparing the activity of this compound with analogues where the methylenedioxy group is replaced by two methoxy (B1213986) groups or two free hydroxyl groups would clarify its specific contribution. The synthesis of an isomeric analogue, 2,3-methylenedioxyanthraquinone, has been reported, which would be an excellent candidate for comparative biological evaluation.

Methyl Group: The methyl group at C-3 also contributes to the lipophilicity and steric shape of the molecule. Its replacement with other alkyl groups, a hydrogen atom, or a more polar functional group like a hydroxymethyl group could modulate the compound's activity. Studies on related tetrahydroanthraquinones have suggested that a methyl group at the C-7 position is important for antibacterial activity, indicating the nuanced role of alkyl substituents. frontiersin.org

Other Substituents: The introduction of different substituents, such as halogens or amino groups, at various positions on the anthraquinone nucleus could lead to analogues with altered activity profiles. For example, studies on other anthraquinones have shown that the position of aminoalkyl side chains is a critical determinant of their metabolic activation and cytotoxicity. nih.govtandfonline.com

Hydroxyl Group Influence

Rational Design of Enhanced Bioactive Analogues

Rational design utilizes the insights gained from SAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com The goal is to synthesize novel analogues of this compound that exhibit enhanced anticancer activity while minimizing toxicity to healthy cells. bioline.org.brijper.org

Based on the SAR principles discussed, several strategies for the rational design of this compound analogues can be proposed:

Modification of the C-3 Methyl Group: A key strategy involves the oxidation of the methyl group to a hydroxymethyl or carboxyl group. The introduction of a hydroxymethyl group is known to enhance the biological activity of certain anthraquinones. This modification could increase polarity and introduce a new hydrogen-bonding site, potentially improving interactions with target biomolecules.

Alteration of the Methylenedioxy Ring: Synthesizing and testing analogues where the 1,2-methylenedioxy group is opened to form 1,2-dihydroxy or 1,2-dimethoxy substituents would provide direct evidence of this moiety's role.

Introduction of Side Chains: Attaching amino acid or peptide moieties to the anthraquinone scaffold could enhance cellular uptake and target specificity. This approach has been successfully used to improve the anticancer properties of other classes of compounds. nih.gov

This rational, step-by-step modification, guided by biological testing at each stage, is a powerful approach to optimizing the therapeutic potential of the this compound scaffold. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. dovepress.com For anthraquinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their anticancer activities. nih.govnih.govsciencegate.app

A typical QSAR study on this compound analogues would involve:

Data Set Preparation: A series of this compound derivatives would be synthesized and their cytotoxic activity (e.g., IC₅₀ values) against specific cancer cell lines would be measured. eurekaselect.com

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: CoMFA and CoMSIA would be used to calculate steric and electrostatic fields around the aligned molecules.

Model Generation and Validation: Statistical methods would be used to build a regression model correlating the calculated descriptors with the observed biological activity. The predictive power of the model would be rigorously validated. nih.govresearchgate.net

The resulting 3D-QSAR models generate contour maps that visualize the regions where changes in steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease activity. nih.govnih.gov These maps provide invaluable theoretical guidance for the rational design of new, more potent inhibitors, helping to prioritize the synthesis of the most promising candidates and avoid less active ones. nih.gov Although a specific QSAR model for this compound is not yet published, the successful application of this technique to other anthraquinones demonstrates its potential to accelerate the development of this compound-based anticancer agents. sciencegate.app

Ix. Preclinical Pharmacological Investigations in Animal Models

In Vivo Efficacy Studies in Disease Models

Morindaparvin A has demonstrated antileukemic properties in murine models. nih.gov Specifically, its activity was evaluated against P-388 lymphocytic leukemia in BDF1 mice. nih.govgavinpublishers.com This particular leukemia model is a standard for screening potential anticancer compounds. jbuon.comnih.govresearchgate.net The effectiveness of such compounds in this model is often expressed as a T/C value, which represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A T/C value of ≥125% is considered a significant indicator of potential chemotherapeutic activity by the National Cancer Institute. jbuon.com

While the precise T/C value for this compound was not detailed in the available literature, it was identified as a new antileukemic anthraquinone (B42736) based on these in vivo screenings. nih.gov In the same study, related anthraquinone derivatives, such as alizarin (B75676) and its mono- and di-acetates, were also tested, with some showing marginal activity against P-388 lymphocytic leukemia. gavinpublishers.com

Table 1: In Vivo Antileukemic Activity of this compound and Related Compounds

| Compound | Animal Model | Cancer Model | Finding |

| This compound | BDF1 mice | P-388 lymphocytic leukemia | Identified as a new antileukemic agent. nih.gov |

| Alizarin | BDF1 mice | P-388 lymphocytic leukemia | Demonstrated marginal activity. gavinpublishers.com |

| Alizarin mono- and di-acetates | BDF1 mice | P-388 lymphocytic leukemia | Found to be inactive. gavinpublishers.com |

Note: Specific quantitative efficacy data (e.g., T/C values) for this compound were not available in the reviewed sources.

There is currently no available scientific literature detailing the in vivo efficacy of this compound in other specific disease models, such as those for infection or inflammation. Research has primarily focused on its cytotoxic and antileukemic properties.

Antileukemic/Anticancer Xenograft Models (e.g., PDX in Nude Mice)

Preclinical Pharmacokinetics

Specific preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not extensively documented in publicly available literature. However, general pharmacokinetic characteristics can be inferred from studies on the broader class of anthraquinones. nih.gov

Based on general studies of anthraquinones in animal models, the following characteristics are often observed:

Absorption: Anthraquinones are primarily absorbed in the intestines. nih.gov The rate of absorption can be influenced by their specific chemical structure, with free anthraquinones generally being absorbed faster than their glycoside forms due to higher lipophilicity. nih.gov

Distribution: Following absorption, anthraquinones are widely distributed throughout the body, with higher concentrations often found in organs with rich blood flow such as the liver, kidneys, and intestines. nih.gov

Metabolism: The metabolism of anthraquinones is complex and can involve several pathways, including hydrolysis, glycuronidation, sulfation, and methylation, primarily carried out by liver enzymes and intestinal flora. nih.gov It is also noted that different anthraquinones can be transformed into one another within the body. nih.gov

Excretion: The primary routes of excretion for anthraquinones and their metabolites are through the kidneys (urine) and the gastrointestinal tract (feces). nih.gov

Table 2: General ADME Profile of Anthraquinones in Animal Models

| Pharmacokinetic Parameter | General Findings for Anthraquinones in Animal Models |

| Absorption | Primarily occurs in the intestines; absorption rate is structure-dependent. nih.gov |

| Distribution | Wide distribution, with higher concentrations in blood-rich organs. nih.gov |

| Metabolism | Involves multiple enzymatic pathways in the liver and by intestinal flora. nih.gov |

| Excretion | Mainly through renal and fecal routes. nih.gov |

Note: This table represents generalized findings for the anthraquinone class of compounds, as specific ADME data for this compound in animal models is not available.

There are no specific studies on the drug-drug interaction mechanisms of this compound in animal models. However, research on other anthraquinones suggests a potential for such interactions. For instance, studies in rats have shown that the pharmacokinetics of one anthraquinone can be altered by the co-administration of another. mdpi.com These interactions can occur at the level of metabolic enzymes or transporters. frontiersin.org Given that anthraquinones can influence and be metabolized by cytochrome P450 enzymes, there is a theoretical basis for potential drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes. frontiersin.orgeurekaselect.com

Specific in vivo studies on the cellular uptake mechanisms of this compound have not been reported. However, in vitro studies on anthraquinone derivatives suggest that their uptake into cells is a critical factor for their biological activity. The number and position of hydroxyl groups on the anthraquinone structure have been shown to influence cellular uptake. numberanalytics.com Generally, cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and transporter-mediated processes such as endocytosis. numberanalytics.comnumberanalytics.com For anthraquinones, their ability to cross cell membranes is a prerequisite for interacting with intracellular targets like DNA.

Drug-Drug Interaction Mechanisms in Animal Models

Advanced Animal Models for Preclinical Research

The landscape of preclinical cancer research has been significantly enhanced by the development of sophisticated animal models that more accurately replicate human malignancies. nih.gov Among the most promising are Genetically Engineered Mouse Models (GEMMs) and Patient-Derived Xenograft (PDX) models, which offer distinct advantages over traditional cell line-derived xenografts. nih.govembopress.org

Genetically Engineered Mouse Models (GEMMs) are created by modifying the mouse genome to introduce genetic mutations known to drive human cancers. embopress.orgatlantisbioscience.com These models are invaluable because they develop de novo tumors in a natural, immunocompetent microenvironment, closely mimicking the initiation and progression of sporadic human cancers. embopress.orgnih.gov This allows for the study of tumor development from its earliest stages, co-evolving with an intact immune system and native stromal components. nih.gov

To date, a review of the published scientific literature reveals no specific studies on the evaluation of this compound in Genetically Engineered Mouse Models. The application of GEMMs would, however, be a logical step in its preclinical development. For instance, GEMMs of specific leukemias or other cancers for which this compound has shown initial cytotoxic potential could be used to assess its efficacy against tumors with defined genetic drivers. embopress.orgnih.gov Such studies would provide insight into the compound's activity within a complex tumor microenvironment and in the presence of a functional immune system.

Table 1: Key Characteristics of Genetically Engineered Mouse Models (GEMMs)

| Feature | Description | Relevance in Preclinical Research |

|---|---|---|

| Genetic Modification | Mice are engineered to carry specific cancer-causing mutations (e.g., oncogene activation, tumor suppressor inactivation). atlantisbioscience.comamegroups.org | Allows for the study of specific genetic drivers of cancer and the testing of targeted therapies. embopress.orgnih.gov |

| Tumorigenesis | Tumors arise spontaneously (de novo) in the correct anatomical location (orthotopic). nih.gov | Faithfully recapitulates the natural history of cancer, from initiation to metastatic progression. embopress.org |

| Immune System | The host immune system is intact and fully functional. atlantisbioscience.com | Crucial for evaluating immunomodulatory drugs and understanding the interplay between the tumor and the immune system. nih.gov |

| Tumor Microenvironment | Tumors evolve with their native stromal and vascular components. atlantisbioscience.com | Provides a highly relevant context to study tumor-stroma interactions and their influence on drug response. embopress.org |

| Complexity & Cost | Generally more time-consuming and expensive to develop and maintain compared to xenograft models. nih.gov | The high biological relevance can justify the cost for late-stage preclinical validation. nih.gov |

Patient-Derived Xenograft (PDX) models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. nih.govgd3services.comstartresearch.com This approach avoids the artificial adaptation of cancer cells to in vitro culture conditions. nih.gov Consequently, PDX models are recognized for retaining the principal genetic and histological characteristics of the original patient tumor, including its heterogeneity. nih.govcrownbio.com They have emerged as a highly predictive platform for assessing therapeutic efficacy and are a cornerstone of personalized medicine research. nih.govcrownbio.com

There are no publicly available research findings detailing the investigation of this compound in Patient-Derived Xenograft models. The historical literature notes its antileukemic activity, and a review mentions that anthraquinones are often subjected to in vivo xenograft testing, but provides no specific data on this compound in PDX models. bioline.org.brresearchgate.netresearchgate.netnih.gov The use of PDX models would be a critical step in evaluating the translational potential of this compound. A panel of PDX models, representing various cancer subtypes, could be used to identify responsive tumor types, discover predictive biomarkers, and explore mechanisms of resistance. startresearch.comcrownbio.com

Table 2: Key Characteristics of Patient-Derived Xenograft (PDX) Models

| Feature | Description | Relevance in Preclinical Research |

|---|---|---|

| Tumor Source | Fragments of a patient's tumor are directly implanted into a host mouse. gd3services.comstartresearch.com | Preserves the architecture, cellular diversity, and molecular signature of the original human tumor. nih.gov |

| Host Animal | Requires severely immunodeficient mice (e.g., NOD-SCID) to prevent graft rejection. nih.gov | Allows for the growth of human tissue but is a limitation for studying immuno-oncology agents. |

| Heterogeneity | Maintains the intratumoral heterogeneity of the primary tumor. nih.gov | Provides a more accurate model of the complex clinical reality of cancer compared to homogenous cell lines. startresearch.com |

| Predictive Value | Drug responses in PDX models have shown a high correlation with clinical outcomes in patients. nih.gov | Considered a superior model for predicting clinical efficacy and guiding patient stratification. crownbio.com |

| Applications | Used for drug screening, biomarker discovery, co-clinical trials, and personalized medicine strategies ("avatar" models). nih.govcrownbio.com | Enables testing of novel agents on tumors with specific genetic profiles and treatment histories. startresearch.com |

Genetically Engineered Mouse Models (GEMM)

Methodological Considerations in Animal Model Selection and Study Design

The successful translation of preclinical findings to the clinic is highly dependent on rigorous study design and the appropriate selection of animal models. scielo.brresearchgate.net For a natural product like this compound, several factors must be carefully considered.

The choice of animal model is paramount and must be justified based on the research question. nih.gov While GEMM and PDX models offer high fidelity, their complexity and cost may necessitate the use of simpler models, such as cell line-derived xenografts, for initial in vivo screening. nih.govnih.gov The relevance of the model to human disease is a critical factor; for example, the selected model should ideally express the molecular target of the compound being tested. nih.gov

Rigorous experimental design is essential to ensure the reliability and reproducibility of findings. scielo.br This includes the randomization of animals into treatment groups to minimize selection bias and the blinding of investigators during data collection and analysis to prevent subjective bias. scielo.br The number of animals per group should be statistically justified to ensure that the study is sufficiently powered to detect a meaningful effect. researchgate.net

For natural products, it is also important to consider the formulation and route of administration to ensure consistent delivery and bioavailability. paho.org The reporting of preclinical studies should be transparent and comprehensive, detailing all aspects of the methodology, including animal strain, health status, and housing conditions, as well as a full account of the experimental procedures. researchgate.net Finally, all animal research must adhere to strict ethical guidelines, with a focus on the principles of the 3Rs: Replacement, Reduction, and Refinement of animal use. paho.org The lack of methodological rigor is a common limitation in preclinical studies and can impair the validity of the results. scielo.br

X. Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The "omics" revolution has provided a holistic lens to view biological systems, moving beyond single-target investigations to a more comprehensive, systems-level understanding. nih.gov These technologies, including metabolomics and proteomics, are instrumental in elucidating the complex interactions of compounds like Morindaparvin A within a biological context. humanspecificresearch.orgfrontiersin.org

Metabolomics: This large-scale study of small molecules, or metabolites, within a biological system offers a direct functional readout of cellular activity. humanspecificresearch.org this compound has been identified as a compound included in targeted metabolomics analyses, which aim to quantify specific groups of metabolites. novogene.com By employing metabolomics, researchers can track the downstream effects of this compound on cellular pathways. This can reveal its mechanism of action, identify biomarkers of response, and uncover potential off-target effects by observing the global metabolic shifts it induces.

Proteomics: As the large-scale study of proteins, proteomics allows for the comprehensive analysis of protein expression, modifications, and interactions. humanspecificresearch.org For this compound, proteomic approaches could identify the specific protein targets it binds to, as well as downstream changes in protein expression that result from its activity. This is crucial for validating its therapeutic targets and understanding the cellular machinery it modulates.

The integration of these omics technologies provides a powerful, multi-layered approach. By combining metabolomic and proteomic data, scientists can construct a detailed map of this compound's biological impact, accelerating the discovery of its therapeutic mechanisms and aiding in the development of novel treatments. frontiersin.org

Table 1: Overview of Relevant Omics Technologies

| Technology | Description | Application to this compound Research |

|---|---|---|

| Metabolomics | The comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org | Identify metabolic pathways modulated by the compound; discover biomarkers for efficacy or toxicity. novogene.commdpi.com |

| Proteomics | The large-scale study of proteins, their functions, and structures. humanspecificresearch.org | Identify direct protein binding partners (drug targets); analyze downstream changes in protein expression. mdpi.com |

| Transcriptomics | The analysis of an organism's complete set of RNA transcripts. humanspecificresearch.org | Determine how this compound affects gene expression to influence cellular processes. |

| Genomics | The study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identify genetic factors that may influence sensitivity or resistance to this compound. |

High-Throughput Screening for Novel Bioactivities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing automation and robotics to test hundreds of thousands of compounds against biological targets in a rapid and cost-effective manner. bmglabtech.com This technology is particularly valuable for natural products like this compound, enabling the exploration of new therapeutic applications beyond its initially identified antileukemic properties. dntb.gov.uasemanticscholar.org

The primary objective of HTS is to identify "hits"—compounds that demonstrate activity against a specific target. bmglabtech.com this compound, as part of a natural product library, can be screened against a vast array of targets, including enzymes, receptors, and whole cells associated with different diseases. This process allows researchers to systematically search for new bioactivities, potentially uncovering roles in areas such as neurodegenerative disease, inflammation, or infectious diseases. The use of HTS can rapidly exclude inactive compounds and prioritize promising leads for further investigation, significantly accelerating the drug discovery pipeline. bmglabtech.comjapsonline.com

Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by analyzing vast datasets to predict compound behavior, identify new targets, and optimize drug candidates. mdpi.comfarmaciajournal.com While specific AI/ML studies focusing on this compound are not yet prevalent in published literature, the potential applications are significant.

Potential applications of AI and ML in this compound research include:

Target Prediction: AI algorithms can analyze the structure of this compound and screen it against databases of biological targets to predict novel protein interactions, suggesting new therapeutic avenues.

Virtual Screening: ML models can be trained on the this compound scaffold to virtually screen large libraries of similar molecules, identifying potential derivatives with improved efficacy or safety profiles. researchgate.net

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with better drug-like characteristics early in the development process. wiley.com

Drug Repurposing: By analyzing biological data from various diseases, AI can identify new potential uses for existing compounds, offering a powerful strategy for repurposing this compound for new indications. mdpi.com